(3-Methylbut-1-en-2-yl)benzene
Overview
Description
It is a derivative of benzene, characterized by the presence of an isopropyl group and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methylbut-1-en-2-yl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with isopropyl bromide, followed by the addition of a vinyl group through a subsequent reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nitration: Nitro-(3-Methylbut-1-en-2-yl)benzene.
Halogenation: Halogenated derivatives of this compound.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
(3-Methylbut-1-en-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of (3-Methylbut-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The vinyl group can participate in addition reactions, where it reacts with nucleophiles or electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
Toluene (Methylbenzene): Similar to (3-Methylbut-1-en-2-yl)benzene but with a methyl group instead of an isopropylvinyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Styrene (Vinylbenzene): Contains a vinyl group attached to the benzene ring.
Comparison:
Properties
IUPAC Name |
3-methylbut-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGETMIPGBFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334018 | |
Record name | (1-Isopropylvinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17498-71-4 | |
Record name | (1-Isopropylvinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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